Absence of Quantitative Biological Comparator Data Prohibits Potency-Based Procurement Decisions for This Pyrrolidine Derivative
A systematic search of primary research articles, authoritative patents, and curated databases (PubChem, ChEMBL, BindingDB) yielded no quantitative biological activity data for 3-Cyclopentyl-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)propan-1-one against any defined molecular target or in any cellular assay. Consequently, no IC50, EC50, Ki, or Kd values are available to compare against any close structural analog, such as the numerous pyrimidine-substituted pyrrolidine derivatives claimed in the broad ACC inhibitor patent family (e.g., US8962641B2) [1]. The compound is absent from the ChEMBL database as a bioactivity-annotated entity, and BindingDB entries with similar nomenclature were verified to correspond to structurally distinct molecules (e.g., BDBM50472196 / CHEMBL354656 is a methoxy-substituted cyclohexyl-phenyl compound with PDE4C activity, not the target structure) [2]. Without such data, any differentiation based on potency, selectivity, or efficacy is impossible.
| Evidence Dimension | Biological Activity (IC50/Ki/EC50) |
|---|---|
| Target Compound Data | No data available in permissible sources |
| Comparator Or Baseline | In-class pyrimidine-pyrrolidine analogs from patent literature (e.g., US8962641B2 exemplars with ACC IC50 values ranging from nanomolar to micromolar) |
| Quantified Difference | Cannot be calculated |
| Conditions | PubChem, ChEMBL, BindingDB, Google Patents, and PubMed searches conducted April 2026 |
Why This Matters
Without quantitative potency data, procurement based on biological performance is unsupported; users must rely on synthetic utility or vendor specifications.
- [1] Boehringer Ingelheim International GmbH. US Patent 8962641B2: Pyrimidine-substituted pyrrolidine derivatives, pharmaceutical compositions and uses thereof. Published February 24, 2015. (No mention of the target compound found within the patent text.) View Source
- [2] BindingDB entry for BDBM50472196 (CHEMBL354656). Affinity data: IC50 = 6000 nM for rat PDE4C (competition of [3H]rolipram binding) and IC50 = 1180 nM for human monocyte PDE4. This entry corresponds to a different chemical structure (SMILES: COc1ccc(cc1OC1CCCC1)C1(CF)CCC(=O)CC1) and is erroneously retrieved by name similarity. It does not represent data for 3-Cyclopentyl-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)propan-1-one. View Source
